molecular formula C8H11NS B1349970 4-(Methylthio)benzylamine CAS No. 83171-39-5

4-(Methylthio)benzylamine

Cat. No. B1349970
CAS RN: 83171-39-5
M. Wt: 153.25 g/mol
InChI Key: SBMPBXFNKYJNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)benzylamine is a chemical compound with the empirical formula C8H11NS and a molecular weight of 153.24 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(Methylthio)benzylamine consists of a phenyl group substituted by a methanamine . The InChI string is 1S/C8H11NS/c1-10-8-4-2-7 (6-9)3-5-8/h2-5H,6,9H2,1H3 and the SMILES string is CSc1ccc (CN)cc1 .

Scientific Research Applications

Synthesis and Derivative Formation

4-(Methylthio)benzylamine and its derivatives are primarily involved in various synthesis processes. For instance, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives have been reported, demonstrating its utility in chemical synthesis (Perlow et al., 2007). Additionally, benzylamines, including 4-(methylthio)benzylamine, are key in the construction of a variety of secondary and tertiary benzylamines, crucial in pharmaceutical compounds (Yan et al., 2016).

Role in Pharmacology and Medicine

4-(Methylthio)benzylamine derivatives have shown potential in pharmacological applications. For example, certain derivatives have exhibited significant antiarrhythmic activity (Remy et al., 1975). Additionally, 4-(aminoalkoxy)benzylamines, related to 4-(methylthio)benzylamine, were found to be potent antagonists in a model of human histamine H3 receptor activation, indicating potential therapeutic uses (Apodaca et al., 2003).

Material Science and Surface Chemistry

In material science, 4-(methylthio)benzylamine derivatives have been used for surface modification. For instance, benzylamine, a closely related compound, has been used for the surface passivation of perovskites, enhancing moisture-resistance and electronic properties of these materials, crucial for solar cell efficiency (Wang et al., 2016). Moreover, the swelling behavior of cotton fibers in benzylamine and related compoundshas been studied, showing the impact of these chemicals on the physical properties of textiles (Lokhande et al., 1983).

Enzymatic Inhibition and Biological Interactions

Derivatives of benzylamine, including 4-(methylthio)benzylamine, have been found to be competitive inhibitors of enzymes like trypsin, plasmin, and thrombin (Markwardt et al., 1968). This suggests potential biological applications in modulating enzymatic activity, which could have therapeutic implications.

Chemical and Physical Properties Analysis

Studies on the Raman spectroscopy of compounds like 4-(methylthio)benzoic acid, closely related to 4-(methylthio)benzylamine, provide insights into the chemical and physical properties of these compounds, especially when adsorbed on surfaces (Kwon et al., 1994). Understanding these properties is crucial for their application in various scientific fields.

Safety And Hazards

4-(Methylthio)benzylamine is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid ingestion and inhalation, and to avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

(4-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPBXFNKYJNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375013
Record name 4-(methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzylamine

CAS RN

83171-39-5
Record name 4-(methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)benzylamine
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)benzylamine
Reactant of Route 3
Reactant of Route 3
4-(Methylthio)benzylamine
Reactant of Route 4
Reactant of Route 4
4-(Methylthio)benzylamine
Reactant of Route 5
Reactant of Route 5
4-(Methylthio)benzylamine
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)benzylamine

Citations

For This Compound
6
Citations
V Valenta, J Urban, J Taimr… - … of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine (VI) was transformed by treatment with (4-benzhydrylpiperazin-1-yl)carbonyl chlorides IIIb - IIId and with (4-methylpiperazin-1-yl)carbonyl …
Number of citations: 6 cccc.uochb.cas.cz
T Nguyen, AM Decker, TL Langston… - ACS chemical …, 2017 - ACS Publications
The neuropeptide FF (NPFF) system has been implicated in a number of physiological processes including modulating the pharmacological activity of opioid analgesics and several …
Number of citations: 13 pubs.acs.org
D Plano, E Moreno, M Font, I Encio… - Archiv der …, 2010 - Wiley Online Library
A novel series of fourteen substituted selenadiazoles has been synthesized and the compounds tested for their in vitro antiproliferative and cytotoxic activities. The tests were carried out …
Number of citations: 71 onlinelibrary.wiley.com
A LINDSAY - 2010 - etheses.dur.ac.uk
We have studied the mechanism of the reaction of N-Boc imines and acetylacetone in the presence and absence of chiral phosphoric acid catalysts. In order to gain mechanistic insight …
Number of citations: 2 etheses.dur.ac.uk
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com
EL Radaha - 2021 - search.proquest.com
Synthetic polymeric materials offer many exciting advantages with the plethora of functionalization techniques affording materials with unique properties, multiple functionalities, and …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.